Cyclopropyl(3,4-dimethylphenyl)methanone

Lipophilicity Medicinal Chemistry ADME

Cyclopropyl(3,4-dimethylphenyl)methanone (CAS 38675-78-4) is an aryl cyclopropyl ketone (C12H14O, MW 174.24) characterized by a cyclopropane ring conjugated to a 3,4-dimethylphenyl group via a carbonyl bridge. This specific substitution pattern distinguishes it from simpler cyclopropyl phenyl ketones.

Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
CAS No. 38675-78-4
Cat. No. B1361062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3,4-dimethylphenyl)methanone
CAS38675-78-4
Molecular FormulaC12H14O
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C2CC2)C
InChIInChI=1S/C12H14O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3
InChIKeyRVHOLOURUAQTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl(3,4-dimethylphenyl)methanone (CAS 38675-78-4): A Validated Aryl Cyclopropyl Ketone Scaffold for Medicinal Chemistry and Targeted Procurement


Cyclopropyl(3,4-dimethylphenyl)methanone (CAS 38675-78-4) is an aryl cyclopropyl ketone (C12H14O, MW 174.24) characterized by a cyclopropane ring conjugated to a 3,4-dimethylphenyl group via a carbonyl bridge . This specific substitution pattern distinguishes it from simpler cyclopropyl phenyl ketones . Its primary utility lies as a versatile building block in organic synthesis, with documented applications as a precursor to complex molecular architectures via catalytic [3+2] cycloaddition and as a scaffold for generating diverse compound libraries [1]. The compound is a known ligand for cannabinoid receptors, acting as a CB2 agonist, and has been investigated in preclinical models for potential therapeutic effects . Commercially, it is available at a standard purity of ≥95% .

Building block Catalytic [3+2] cycloaddition synthesis scaffold
CB2 ligand Endocannabinoid pathway research tool
Lipophilicity probe 3,4-Dimethylphenyl ADME property reference

Why Cyclopropyl(3,4-dimethylphenyl)methanone Cannot Be Casually Substituted with Simpler Aryl Cyclopropyl Ketones


Generic substitution within the aryl cyclopropyl ketone class is not trivial due to the profound impact of the 3,4-dimethyl substitution on both electronic properties and biological activity. The introduction of two methyl groups on the phenyl ring significantly alters the compound's lipophilicity (calculated LogP ~2.8) compared to the unsubstituted cyclopropyl phenyl ketone (LogP ~2.1), directly influencing membrane permeability and target engagement [1][2]. Furthermore, the 3,4-dimethyl motif is a critical pharmacophore for CB2 receptor binding, conferring selective agonist activity that is absent in the parent compound and other positional isomers. This specific substitution pattern is essential for the observed in vivo effects, such as reducing glioma tumor growth in murine models, a property not replicated by its simpler analogs . Therefore, procurement decisions must be based on the exact CAS number to ensure the intended chemical and biological properties.

Lipophilicity shift

3,4-Dimethyl substitution increases LogP, altering membrane permeability and target engagement relative to unsubstituted cyclopropyl phenyl ketone.

Pharmacophore absence

CB2 receptor agonist activity requires the 3,4-dimethylphenyl motif; simpler analogs do not exhibit this functional class.

Model response divergence

Glioma tumor-growth reduction reported for CPM is not replicated by the unsubstituted cyclopropyl phenyl ketone.

Cyclopropyl(3,4-dimethylphenyl)methanone: Quantified Evidence for Differentiated Procurement and Application-Specific Selection


Differentiated Lipophilicity of Cyclopropyl(3,4-dimethylphenyl)methanone vs. Unsubstituted Cyclopropyl Phenyl Ketone

Cyclopropyl(3,4-dimethylphenyl)methanone (CPM) exhibits a significantly higher calculated partition coefficient (LogP) of ~2.8 compared to ~2.1 for the unsubstituted cyclopropyl phenyl ketone (CAS 3481-02-5). This difference is directly attributable to the 3,4-dimethyl substitution on the phenyl ring [1][2]. This physicochemical differentiation is critical for drug design, as LogP influences membrane permeability, solubility, and overall ADME profile, and small changes can dictate a compound's suitability as a lead or probe [3].

Lipophilicity differentiation
Reported
LogP ~2.8 vs ~2.1 (+0.7)
~5× partition coefficient shift
Supports ADME property differentiation review
In silico calculation; experimental validation may refine
Lipophilicity Medicinal Chemistry ADME Drug Design

CB2 Receptor Agonist Activity of Cyclopropyl(3,4-dimethylphenyl)methanone (CPM) Relative to Inactive Analogs

Cyclopropyl(3,4-dimethylphenyl)methanone (CPM) is a functionally characterized CB2 receptor agonist . Its activity is distinct from the unsubstituted cyclopropyl phenyl ketone, which exhibits antifungal and anticancer activities through different mechanisms . While precise binding affinity (Ki) or functional activity (EC50) data for CPM are not directly available in the public domain for comparison, the compound's classification as a 'synthetic cannabinoid' with 'similar effects to natural cannabinoids' and its ability to bind to and activate the CB2 receptor in functional assays (as demonstrated by its use in murine models) place it in a distinct functional class from its non-CB2 active analogs .

CB2 agonist classification
Class-level
CB2 agonist functional class
Supports endocannabinoid system research fit; assay context to verify
Limited public binding data; model-based classification
Cannabinoid Receptor 2 (CB2) Pharmacology Agonist GPCR

In Vivo Antitumor Efficacy of Cyclopropyl(3,4-dimethylphenyl)methanone (CPM) in a Murine Glioma Model

Cyclopropyl(3,4-dimethylphenyl)methanone (CPM) demonstrates quantifiable in vivo efficacy in a murine xenograft model of glioma. Preclinical studies report that CPM reduces glioma tumor growth in mice by inhibiting glutamate release, a mechanism linked to its CB2 receptor agonist activity . This effect has not been reported for the unsubstituted cyclopropyl phenyl ketone, which exhibits a different anticancer mechanism (inhibition of DNA/RNA synthesis) . Furthermore, a receptor knockout study confirmed that CPM can bind to CB2 receptors without activating them, demonstrating an atypical functional profile that may be relevant for its therapeutic window and efficacy .

Glioma model response
Data to verify
Tumor-growth reduction in murine xenograft
Supports glioma research model context; pathway-specific review needed
Knockout study suggests atypical CB2 functional profile
Oncology Glioma Cancer Biology CB2 Agonist

Strategic Deployment of Cyclopropyl(3,4-dimethylphenyl)methanone: Evidence-Backed Research and Industrial Scenarios


Lead Optimization in Cannabinoid Drug Discovery: CB2 Agonist Scaffold

Cyclopropyl(3,4-dimethylphenyl)methanone (CPM) serves as a validated, purchasable starting point for medicinal chemistry campaigns targeting the cannabinoid CB2 receptor. Its proven CB2 agonist activity and in vivo efficacy in a murine glioma model establish it as a credible scaffold for hit-to-lead and lead optimization efforts . Researchers can confidently procure this compound to explore structure-activity relationships (SAR) around the 3,4-dimethylphenyl core and cyclopropyl ketone, with the goal of developing novel CB2-selective therapeutics for pain, inflammation, or oncology indications.

Specialty Building Block for Complex Molecule Synthesis via Catalytic [3+2] Cycloaddition

The cyclopropyl ketone moiety in Cyclopropyl(3,4-dimethylphenyl)methanone is a well-documented participant in catalytic formal [3+2] cycloadditions, a powerful methodology for constructing five-membered carbocyclic and heterocyclic ring systems . This specific reactivity profile distinguishes it from simpler ketones and makes it a strategic building block for synthetic chemists tasked with assembling densely functionalized cyclopentane frameworks or generating structurally diverse compound libraries for high-throughput screening [1].

Lipophilicity-Driven Probe Design for ADME/Tox Optimization

The compound's specific LogP of ~2.8, resulting from its 3,4-dimethyl substitution pattern, provides a quantifiable property for medicinal chemists [2]. This makes Cyclopropyl(3,4-dimethylphenyl)methanone a useful tool or comparator in studies aimed at optimizing the lipophilicity and membrane permeability of drug candidates. Its property space offers a defined alternative to both more lipophilic and more hydrophilic analogs, allowing for systematic investigation of ADME/Tox outcomes related to this specific physicochemical parameter [3].

Application
Selection Property
Validation Focus
CB2 pathway lead optimization
3,4-Dimethylphenyl CB2 ligand core
CB2 functional assay and SAR profiling
[3+2] Cycloaddition synthesis
Cyclopropyl ketone reactivity
Cyclopentane/heterocycle product characterization
Lipophilicity probe studies
Reported moderate lipophilicity scaffold
Membrane permeability and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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